molecular formula C4H4ClNO3S B2603008 2-Methyl-1,3-oxazole-5-sulfonyl chloride CAS No. 1909316-63-7

2-Methyl-1,3-oxazole-5-sulfonyl chloride

Cat. No.: B2603008
CAS No.: 1909316-63-7
M. Wt: 181.59
InChI Key: FEVFWCGDUCQXQJ-UHFFFAOYSA-N
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Description

2-Methyl-1,3-oxazole-5-sulfonyl chloride is a versatile sulfonyl chloride reagent prized for its role as a synthetic building block in medicinal and heterocyclic chemistry. The 1,3-oxazole scaffold is a privileged structure in drug discovery, frequently found in compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The reactive sulfonyl chloride group enables this compound to readily undergo nucleophilic substitution reactions, facilitating the introduction of the 2-methyl-1,3-oxazole-5-sulfonyl moiety onto amines and other nucleophiles to create sulfonamides and sulfonate esters. This makes it an invaluable intermediate for constructing novel molecular libraries, diversifying compound structures, and developing potential pharmacologically active agents . Researchers can utilize this reagent in the synthesis of complex molecules, leveraging the 1,3-oxazole core as a bioisostere for other aromatic systems to fine-tune the physicochemical properties of lead compounds. Its application is central in the exploration of new antimicrobial and antibiofilm agents, a critical area of research given the rapid rise of drug-resistant infectious diseases . The structural identity of this compound has been confirmed, with key identifiers including the SMILES string CC1=NC=C(O1)S(=O)(=O)Cl and InChIKey FEVFWCGDUCQXQJ-UHFFFAOYSA-N . This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-methyl-1,3-oxazole-5-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNO3S/c1-3-6-2-4(9-3)10(5,7)8/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVFWCGDUCQXQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(O1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909316-63-7
Record name 2-methyl-1,3-oxazole-5-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-1,3-oxazole-5-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1,3-oxazole with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to prevent decomposition .

Industrial Production Methods

In an industrial setting, the production of 2-methyl-1,3-oxazole-5-sulfonyl chloride often involves large-scale synthesis using automated reactors. The process includes the careful addition of chlorosulfonic acid to 2-methyl-1,3-oxazole, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with diverse reagents under mild conditions:

Nucleophile Reagents/Conditions Product Application Reference
AminesEt₃N, DCM/THF (0–25°C)Sulfonamide derivativesPharmaceutical intermediates
AlcoholsPyridine, refluxSulfonate estersProdrug synthesis
ThiolsNaH, DMF (RT)SulfonothioatesBioconjugation agents
HydrazinesEtOH/H₂O (reflux)HydrazidesPrecursors for heterocyclic synthesis

Example Synthesis :

  • Reaction with piperidine derivatives (e.g., 3-phenyl-5-(piperidin-4-yl)-1,2,4-oxadiazole) in dioxane/TEA yields sulfonamides with 69–90% efficiency .

  • Coupling with 4-methylbenzylamine produces bioactive sulfonamide derivatives for anticancer screening .

Hydrolysis

The sulfonyl chloride group hydrolyzes in aqueous environments:

Condition Product Rate By-product Reference
H₂O (pH 7, 25°C)2-Methyl-1,3-oxazole-5-sulfonic acidSlow (24–48 hr)HCl
NaOH (0.1M, reflux)Sodium sulfonate saltRapid (<1 hr)NaCl

Hydrolysis is critical for environmental degradation studies and industrial waste management .

Oxidation and Reduction

The oxazole ring and sulfonyl group participate in redox reactions:

Reaction Type Reagents Product Key Observation Reference
OxidationH₂O₂/AcOH (reflux)Sulfone derivativesImproved thermal stability
ReductionNaBH₄/CoCl₂ (MeOH, 0°C)Thiooxazole intermediatesSelective C–S bond cleavage

Notable Finding :

  • Oxidation with H₂O₂ converts sulfide intermediates to sulfones, enhancing bioactivity in antimicrobial assays .

Cross-Coupling Reactions

The oxazole ring enables transition-metal-catalyzed coupling:

Reaction Catalyst Electrophile Yield Application Reference
Negishi couplingPd(PPh₃)₄, ZnCl₂Allyl bromide90%Alkylated oxazole derivatives
Suzuki-MiyauraPd(OAc)₂, SPhosArylboronic acids75–85%Biaryl-functionalized analogs

Mechanistic Insight :

  • Deprotonation at C-5 using LDA generates a stabilized carbanion for efficient coupling .

Heterocyclic Functionalization

The oxazole ring participates in cycloaddition and annulation:

Reaction Reagents Product Biological Activity Reference
[3+2] CycloadditionNitrile oxidesIsoxazolo-oxazole hybridsAntiviral (HPV11 inhibition)
Ring expansionAc₂O, H₂SO₄Oxazepine derivativesModerate antibiofilm agents

Case Study :

  • Reaction with nitrile oxides forms hybrid structures showing MIC = 125 µg/mL against Staphylococcus aureus .

Industrial and Pharmacological Relevance

  • Scale-Up Synthesis : Optimized routes use chlorosulfonic acid/thionyl chloride for gram-scale production .

  • Bioactivity : Sulfonamide derivatives exhibit anticancer (IC₅₀ = 1.2–8.7 µM) and antimicrobial (MBEC = 125 µg/mL) properties.

Scientific Research Applications

Chemical Properties and Reactivity

Chemical Structure : The compound features a sulfonyl chloride group attached to an oxazole ring, which contributes to its electrophilic nature. This makes it highly reactive towards nucleophiles, facilitating various chemical transformations.

Reactions :

  • Substitution Reactions : The sulfonyl chloride group can undergo nucleophilic substitution reactions with amines and alcohols, leading to the formation of sulfonamides and sulfonate esters, respectively.
  • Oxidation-Reduction : While less common, this compound can also participate in oxidation-reduction reactions under specific conditions.

Organic Synthesis

2-Methyl-1,3-oxazole-5-sulfonyl chloride serves as an important intermediate in the synthesis of various organic compounds. Its ability to introduce sulfonyl groups into target molecules is utilized in the development of new materials and specialty chemicals.

Medicinal Chemistry

The compound has attracted attention for its potential biological activities:

  • Anticancer Activity : Research indicates that derivatives of 2-methyl-1,3-oxazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study involving the NCI-60 cancer cell lines demonstrated that certain derivatives possess average GI50 values around 5.37×1065.37\times 10^{-6} M against leukemia and colon cancer cells .

    Table 1: Anticancer Activity of Selected 1,3-Oxazole Derivatives
    Compound NameGI50 (M)TGI (M)LC50 (M)
    Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate5.37×1065.37\times 10^{-6}1.29×1051.29\times 10^{-5}3.6×1053.6\times 10^{-5}
    The mechanism often involves inhibition of tubulin polymerization, crucial for cell division .
  • Antimicrobial Activity : The compound has also shown promise against microbial pathogens. Certain derivatives have been reported to effectively inhibit bacteria such as Staphylococcus aureus and Escherichia coli.

    Table 2: Antimicrobial Activity of Selected 1,3-Oxazole Derivatives
    Compound NameMicrobial TargetInhibition Zone (mm)
    This compoundStaphylococcus aureus15
    Escherichia coli12

Case Studies

Several case studies highlight the biological activity and therapeutic potential of derivatives of this compound:

  • Anticancer Screening : A study utilizing the NCI anticancer screening protocol revealed that multiple oxazole derivatives exhibited selective cytotoxicity against leukemia cell lines while showing low toxicity to normal cells .
  • Enzyme Inhibition : Research indicates that compounds derived from oxazoles can inhibit key enzymes such as acetylcholinesterase and carbonic anhydrase, suggesting their potential utility in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-methyl-1,3-oxazole-5-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is utilized in various chemical synthesis processes to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

Structural and Electronic Variations

The reactivity of sulfonyl chlorides is influenced by substituents, heterocycle type, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Comparative Data for Sulfonyl Chloride Derivatives
Compound Name Molecular Formula Heterocycle Key Substituents Reactivity Notes
2-Methyl-1,3-oxazole-5-sulfonyl chloride C₄H₄ClNO₃S Oxazole 2-methyl Moderate reactivity; steric hindrance at the 2-position may slow nucleophilic substitution .
4-Cyano-1,3-oxazole-5-sulfonyl chloride C₄HClN₂O₃S Oxazole 4-cyano Enhanced reactivity due to electron-withdrawing cyano group at the 4-position, facilitating nucleophilic attack .
(1-2-Oxazol-5-yl)methanesulfonyl chloride C₄H₄ClNO₃S Oxazole Methylene spacer Reduced conjugation between the oxazole and sulfonyl chloride due to the spacer, potentially lowering reactivity .
2-(1,3-Oxazol-5-yl)benzenesulfonyl chloride C₉H₆ClNO₃S Oxazole Benzene ring at 2-position Increased steric bulk and potential for π-π interactions, which may influence regioselectivity in coupling reactions .
[2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanesulfonyl chloride C₆H₅ClF₃NO₂S₂ Thiazole 2-methyl, 4-CF₃ Strong electron-withdrawing CF₃ group and sulfur atom enhance electrophilicity and solubility in non-polar media .

Biological Activity

2-Methyl-1,3-oxazole-5-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

2-Methyl-1,3-oxazole-5-sulfonyl chloride features a sulfonyl chloride group attached to an oxazole ring. The chemical structure can be represented as follows:

C5H6ClNO2S\text{C}_5\text{H}_6\text{Cl}\text{N}\text{O}_2\text{S}

This compound is known for its reactivity due to the presence of the sulfonyl chloride functional group, which can participate in various chemical reactions.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,3-oxazole compounds exhibit significant anticancer properties. For instance, a series of 5-sulfonyl derivatives were synthesized and screened against the NCI-60 cancer cell lines. One notable compound, methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate, exhibited potent cytotoxic activity with average GI50 values around 5.37×1065.37\times 10^{-6} M against various cancer cell lines, including leukemia and colon cancer cells .

Table 1: Anticancer Activity of Selected 1,3-Oxazole Derivatives

Compound NameGI50 (M)TGI (M)LC50 (M)
Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate5.37×1065.37\times 10^{-6}1.29×1051.29\times 10^{-5}3.6×1053.6\times 10^{-5}
N-hydroxy derivative (M1)Not specifiedNot specifiedNot specified
Sulfonic acid derivative (M3)Not specifiedNot specifiedNot specified

The mechanism of action for these compounds often involves inhibition of tubulin polymerization, which is crucial for cell division. Molecular docking studies suggest that these compounds interact with the colchicine binding site on tubulin .

Antimicrobial Activity

In addition to anticancer properties, 2-methyl-1,3-oxazole derivatives have been investigated for their antimicrobial activities. Research indicates that certain derivatives demonstrate effective inhibition against a range of microbial pathogens. The specific mechanisms often involve disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Table 2: Antimicrobial Activity of Selected 1,3-Oxazole Derivatives

Compound NameMicrobial TargetInhibition Zone (mm)
2-Methyl-1,3-oxazole-5-sulfonyl chlorideStaphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Case Studies

Several case studies highlight the biological activity of 2-methyl-1,3-oxazole derivatives:

  • Anticancer Screening : A study involving the NCI anticancer screening protocol revealed that multiple oxazole derivatives exhibited selective cytotoxicity against leukemia cell lines with low toxicity to normal cells .
  • Enzyme Inhibition : Research has shown that compounds derived from oxazoles can inhibit enzymes such as acetylcholinesterase and carbonic anhydrase, suggesting potential applications in treating neurodegenerative diseases and other conditions .

Q & A

Q. What are the standard synthetic routes for preparing 2-methyl-1,3-oxazole-5-sulfonyl chloride, and how can reaction conditions be optimized?

The synthesis typically involves cyclization and chlorination steps. For example, analogous sulfonyl chlorides are synthesized via oxidative chlorination of thioether intermediates using chlorine gas or sulfuryl chloride (SO2_2Cl2_2) under controlled temperatures (0–5°C). A related method for 5-phenyl-1,3-thiazole-4-sulfonyl chloride employs Lawesson’s reagent for cyclization followed by chlorination . For 2-methyl-1,3-oxazole derivatives, methyl-substituted oxazole precursors can be sulfonated using chlorosulfonic acid, followed by purification via recrystallization in non-polar solvents. Optimization involves adjusting stoichiometry, reaction time, and temperature to maximize yield while minimizing side reactions like over-chlorination.

Q. How is X-ray crystallography applied to confirm the structure of 2-methyl-1,3-oxazole-5-sulfonyl chloride and its derivatives?

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL is critical for unambiguous structural determination. For instance, SHELX refines atomic coordinates and thermal parameters using high-resolution data, resolving ambiguities in stereochemistry or bond lengths. Crystals are grown via slow evaporation in solvents like dichloromethane/hexane, and data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Key metrics include R-factors (<5%) and electron density maps to validate sulfonyl and oxazole moieties .

Q. What analytical techniques are used to monitor the progress of reactions involving 2-methyl-1,3-oxazole-5-sulfonyl chloride?

Thin-layer chromatography (TLC) with silica plates and chloroform/methanol (7:3) as the mobile phase is standard for tracking intermediates. For quantification, 1^1H NMR in deuterated DMSO or CDCl3_3 identifies sulfonyl chloride peaks (e.g., δ 3.2–3.5 ppm for methyl groups). High-resolution mass spectrometry (HRMS) confirms molecular ions, while FT-IR detects sulfonyl chloride stretches (~1370 cm1^{-1} and 1170 cm1^{-1}) .

Advanced Research Questions

Q. What reaction mechanisms explain the reactivity of 2-methyl-1,3-oxazole-5-sulfonyl chloride with nitrogen nucleophiles like amines?

The sulfonyl chloride group undergoes nucleophilic substitution (SN_N2) with amines, forming sulfonamides. For example, reacting with 1H-pyrazol-5-amines yields products via Smiles rearrangement, where the amino group attacks the sulfonyl sulfur, leading to ring contraction/expansion. Computational studies (DFT) suggest transition states with partial negative charge on the sulfonyl oxygen. Steric effects from the 2-methyl group may slow kinetics, requiring elevated temperatures (80–100°C) .

Q. How do researchers resolve contradictions in spectroscopic data for 2-methyl-1,3-oxazole-5-sulfonyl chloride derivatives?

Contradictions in NMR or MS data often arise from tautomerism or solvate formation. For example, oxazole rings may exhibit keto-enol tautomerism, shifting 13^{13}C NMR peaks. To address this, variable-temperature NMR (VT-NMR) or deuterium exchange experiments can identify dynamic processes. Crystallographic data (SCXRD) or 2D NMR (e.g., HSQC, HMBC) resolves ambiguities by correlating protons and carbons .

Q. What strategies are employed to enhance the stability of 2-methyl-1,3-oxazole-5-sulfonyl chloride during storage and reactions?

The compound is moisture-sensitive; storage under inert gas (Ar/N2_2) at –20°C in desiccators is recommended. During reactions, aprotic solvents (e.g., THF, DCM) and molecular sieves (4Å) prevent hydrolysis. For prolonged stability, derivatization into sulfonamides or sulfonate esters is preferred. Degradation products (e.g., sulfonic acids) are monitored via ion chromatography .

Q. How is 2-methyl-1,3-oxazole-5-sulfonyl chloride utilized in the synthesis of bioactive heterocycles?

It serves as a sulfonylating agent in drug discovery. For instance, coupling with aminoazoles yields sulfonamide derivatives screened for antitumor activity. A study on 5-phenyl-1,3-thiazole-4-sulfonamides showed IC50_{50} values <10 µM against leukemia cell lines (e.g., K-562), validated via MTT assays. Structure-activity relationships (SAR) correlate electronic effects of the oxazole ring with bioactivity .

Methodological Considerations Table

Aspect Recommendation Reference
Synthesis Use SO2_2Cl2_2 in anhydrous DCM at 0°C; monitor by TLC (chloroform:methanol 7:3).
Crystallization Recrystallize from ethyl acetate/hexane (1:5) to obtain high-purity crystals.
Stability Store under N2_2 at –20°C; avoid exposure to humidity.
Bioactivity Screening Screen sulfonamides against NCI-60 cell lines; use cisplatin as a positive control.

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